6-Fluoro-8-methylquinolin-4-ol
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Overview
Description
6-Fluoro-8-methylquinolin-4-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methylquinolin-4-ol typically involves the introduction of fluorine and methyl groups into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 6-fluoro-4-hydroxyquinoline with methylating agents can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
6-Fluoro-8-methylquinolin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methylquinolin-4-ol involves its interaction with specific molecular targets. For example, it can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-methylquinolin-4-ol: Another fluorinated quinoline derivative with similar biological activities.
8-Methylquinolin-4-ol: Lacks the fluorine atom but shares the methyl group and quinoline core structure.
6-Methylquinolin-4-ol: Similar structure but without the fluorine atom
Uniqueness
6-Fluoro-8-methylquinolin-4-ol is unique due to the presence of both fluorine and methyl groups, which can enhance its biological activity and chemical stability. The fluorine atom increases the compound’s lipophilicity and ability to penetrate cell membranes, while the methyl group can influence its binding affinity to molecular targets .
Properties
IUPAC Name |
6-fluoro-8-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTLHGMXAYJXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=CC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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